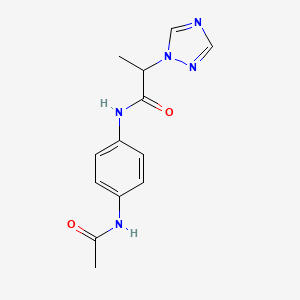
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATZ is a triazole-based compound that has been extensively studied for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has shown promising results in various scientific research applications. It has been extensively studied for its antifungal, antibacterial, and anticancer properties. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is not fully understood. However, it is believed that N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to inhibit the activity of chitin synthase, which is essential for the growth and survival of fungal cells. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the formation of biofilms, which are protective structures formed by bacteria and fungi. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is its solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide. One potential application of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is in the development of new antifungal and antibacterial agents. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has shown promising results in inhibiting the growth of various fungal and bacterial strains, making it a potential candidate for the development of new drugs. Another potential application of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is in the development of anticancer agents. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide, or N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide, is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal, antibacterial, and anticancer properties. The synthesis of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide involves a condensation reaction, which results in the formation of the compound. The mechanism of action of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its solubility in aqueous solutions can be a limitation. There are several future directions for the research on N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide, including the development of new antifungal, antibacterial, and anticancer agents, and further research to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 4-acetamidobenzaldehyde with 1,2,4-triazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(18-8-14-7-15-18)13(20)17-12-5-3-11(4-6-12)16-10(2)19/h3-9H,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIHPNUUXKOJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
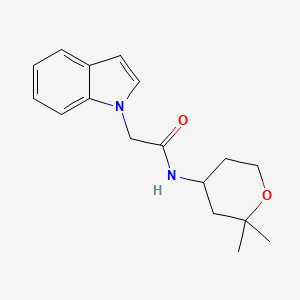

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
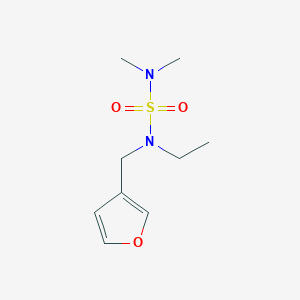
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
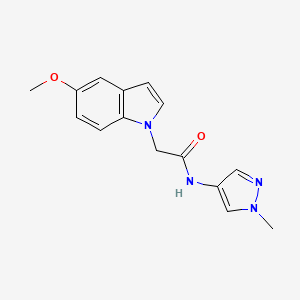
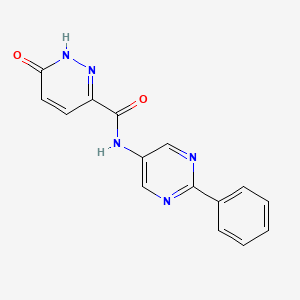
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
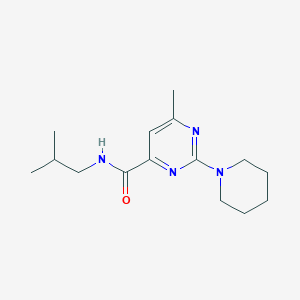
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)